molecular formula C15H19NO B14688434 N,N-Dimethyl-alpha-phenyl-2-furanpropylamine CAS No. 25537-69-3

N,N-Dimethyl-alpha-phenyl-2-furanpropylamine

Cat. No.: B14688434
CAS No.: 25537-69-3
M. Wt: 229.32 g/mol
InChI Key: MVDJONFBOONCRN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-alpha-phenyl-2-furanpropylamine is a tertiary amine compound characterized by the presence of a furan ring, a phenyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-alpha-phenyl-2-furanpropylamine typically involves the reaction of alpha-phenyl-2-furanpropylamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and advanced monitoring systems helps in maintaining the desired reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-alpha-phenyl-2-furanpropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The furan ring and phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted furan or phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethyl-alpha-phenyl-2-furanpropylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-alpha-phenyl-2-furanpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Similar in structure but lacks the furan ring.

    N,N-Dimethyl-2-furylamine: Contains the furan ring but lacks the phenyl group.

    N,N-Dimethylphenethylamine: Contains the phenyl group but lacks the furan ring.

Uniqueness

N,N-Dimethyl-alpha-phenyl-2-furanpropylamine is unique due to the presence of both the furan ring and the phenyl group, which contribute to its distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

25537-69-3

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

3-(furan-2-yl)-N,N-dimethyl-1-phenylpropan-1-amine

InChI

InChI=1S/C15H19NO/c1-16(2)15(13-7-4-3-5-8-13)11-10-14-9-6-12-17-14/h3-9,12,15H,10-11H2,1-2H3

InChI Key

MVDJONFBOONCRN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CCC1=CC=CO1)C2=CC=CC=C2

Origin of Product

United States

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